molecular formula C17H18O6 B591326 10-O-Methylprotosappanin B CAS No. 111830-77-4

10-O-Methylprotosappanin B

Cat. No.: B591326
CAS No.: 111830-77-4
M. Wt: 318.325
InChI Key: MPBIWBGTEYMVRN-KRWDZBQOSA-N
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Description

10-O-Methylprotosappanin B is a natural compound belonging to the lignan family. It is primarily found in the heartwood of the Sappan tree (Caesalpinia sappan L.), which is native to Southeast Asia. This compound has been studied for its potential therapeutic and environmental applications.

Scientific Research Applications

10-O-Methylprotosappanin B has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of lignans and their derivatives.

    Biology: The compound has been studied for its biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: this compound has shown potential in cancer research due to its antitumor effects.

    Industry: The compound’s antioxidant properties make it a potential candidate for use in the food and cosmetic industries to prevent oxidation and extend the shelf life of products.

Safety and Hazards

The safety data sheets (SDS) for 10-O-Methylprotosappanin B can provide detailed information about its safety and hazards . These documents contain important information about the potential health effects, safe handling practices, and emergency procedures related to this compound.

Mechanism of Action

Target of Action

10-O-Methylprotosappanin B is a protosappanin . .

Pharmacokinetics

It is soluble in chloroform, dichloromethane, ethyl acetate, dmso, acetone, etc , which may influence its bioavailability.

Action Environment

It is recommended to store the compound at -20°c , suggesting that temperature could be an important environmental factor affecting its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-O-Methylprotosappanin B can be synthesized through repeated silica gel and Sephadex LH-20 column chromatography, followed by preparative thin-layer chromatography (PTLC) of the remaining fractions . The isolation and structural elucidation of this compound involve these chromatographic techniques to ensure high purity.

Industrial Production Methods: The industrial production of this compound involves the extraction from the dried heartwood of Caesalpinia sappan L. The heartwood is processed using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified using chromatographic methods to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 10-O-Methylprotosappanin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.

    Reduction: Sodium borohydride is a typical reducing agent used in the reduction of this compound.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

10-O-Methylprotosappanin B can be compared with other similar compounds, such as:

  • Protosappanin B (CAS#102036-29-3)
  • Protosappanin A dimethyl acetal (CAS#868405-37-2)
  • Alterlactone (CAS#1030376-89-6)
  • Hinokitiol (CAS#499-44-5)
  • 6 (1H)-Azulenone, 2,3-dihydro-1,4-dimethyl (CAS#71305-89-0)
  • Perilloxin (CAS#263249-77-0)
  • Dehydroperilloxin (CAS#263241-09-4)

Uniqueness: this compound is unique due to its specific structural features and biological activities. Its methylation at the 10-O position distinguishes it from other protosappanins, contributing to its distinct chemical and biological properties .

Properties

IUPAC Name

10-(hydroxymethyl)-14-methoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,10,15-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-22-16-4-10-7-17(21,8-18)9-23-15-5-11(19)2-3-12(15)13(10)6-14(16)20/h2-6,18-21H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBIWBGTEYMVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CC(COC3=C2C=CC(=C3)O)(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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